Antiviral agent 14

Description

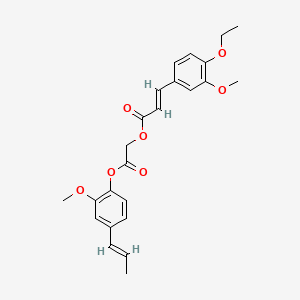

Structure

3D Structure

Properties

Molecular Formula |

C24H26O7 |

|---|---|

Molecular Weight |

426.5 g/mol |

IUPAC Name |

[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]-2-oxoethyl] (E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C24H26O7/c1-5-7-17-9-12-20(22(14-17)28-4)31-24(26)16-30-23(25)13-10-18-8-11-19(29-6-2)21(15-18)27-3/h5,7-15H,6,16H2,1-4H3/b7-5+,13-10+ |

InChI Key |

CCMZWBKRFRMNOV-XZUSAQEFSA-N |

Isomeric SMILES |

CCOC1=C(C=C(C=C1)/C=C/C(=O)OCC(=O)OC2=C(C=C(C=C2)/C=C/C)OC)OC |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C=CC(=O)OCC(=O)OC2=C(C=C(C=C2)C=CC)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

"Antiviral agent 14" chemical structure and properties

This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental data for two distinct compounds referred to as "Antiviral Agent 14." The first is a potent inhibitor of orthopoxviruses, identified as NIOCH-14, and the second is a compound with activity against plant viruses, specifically Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). This document is intended for researchers, scientists, and drug development professionals.

Part 1: NIOCH-14 - An Anti-Orthopoxvirus Agent

NIOCH-14 is a derivative of tricyclodicarboxylic acid that has demonstrated significant antiviral activity against a range of orthopoxviruses, including ectromelia, monkeypox, and variola viruses.[1] It functions as a prodrug, converting to the active metabolite Tecovirimat (ST-246) in the body.[2]

Chemical Structure and Properties

Figure 1. Chemical Structure of NIOCH-14.

Table 1: Physicochemical Properties of NIOCH-14

| Property | Value | Reference |

| IUPAC Name | 7-[[[4-(trifluoromethyl)benzoyl]amino]carbamoyl]tricyclo[3.2.2.0²,⁴]non-8-ene-6-carboxylic acid | [3] |

| CAS Number | 1268015-38-8 | [4] |

| Molecular Formula | C₁₉H₁₇F₃N₂O₄ | [4] |

| Molecular Weight | 394.34 g/mol | |

| Appearance | Not specified in provided results | - |

| Solubility | Water-insoluble; poorly soluble in acetonitrile and alcohols. Soluble in 10% DMSO in acetonitrile. |

Antiviral Activity and Mechanism of Action

NIOCH-14 is a prodrug of Tecovirimat (ST-246), a known inhibitor of the orthopoxvirus VP37 protein (also known as F13L in vaccinia virus). This protein is essential for the formation of the viral envelope and the subsequent release of enveloped virions from infected cells. By inhibiting VP37, Tecovirimat, and by extension NIOCH-14, prevents the virus from spreading to other cells.

Diagram 1. Proposed mechanism of action for NIOCH-14.

Pharmacokinetics

A Phase I clinical trial (Protocol No. NIOCH-01/20) was conducted to evaluate the safety, tolerability, and pharmacokinetics of NIOCH-14 in healthy volunteers.

Table 2: Pharmacokinetic Parameters of NIOCH-14 in Mice

| Parameter | Value | Reference |

| Route of Administration | Oral | |

| Dose | 50 µg/g body weight | |

| Absolute Bioavailability | 22.8% | |

| Tissue Availability (relative to lungs) | ||

| Lungs | 100% | |

| Liver | 69.6% | |

| Kidney | 63.3% | |

| Brain | 26.8% | |

| Spleen | 20.3% |

Experimental Protocols

-

Animal Model: Outbred ICR mice.

-

Virus and Infection: Mice were infected intranasally with a 100% lethal dose (10 LD₅₀/head) of ectromelia virus (strain K-1).

-

Treatment: NIOCH-14 was administered orally at a dose of 50 µg/g of mouse weight daily for 10 days. A control group received a vehicle, and a positive control group received ST-246.

-

Endpoints: Survival rate and average life expectancy were monitored. Virus titers in the lungs were determined 6 days post-infection.

Diagram 2. Workflow for in vivo efficacy testing of NIOCH-14.

-

Study Design: An open, simple, randomized study in 90 healthy volunteers (18-50 years).

-

Objectives: To assess the safety, tolerability, and pharmacokinetics of single and repeated oral doses of NIOCH-14.

-

Dosing Regimens:

-

Single doses: 200 mg, 600 mg, and 1200 mg.

-

Repeated doses: 200 mg, 600 mg, and 1200 mg daily for 6 days.

-

-

Assessments: Standard clinical, laboratory, and instrumental testing methods were used to monitor safety and tolerability. Pharmacokinetic parameters were determined by measuring the concentration of the active metabolite, ST-246, in plasma samples collected at various time points.

Part 2: this compound (CAS 2755814-80-1) - A Plant Antiviral Compound

This compound has been identified as an antiviral agent with inhibitory activity against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV).

Chemical Structure and Properties

The chemical structure and IUPAC name for the antiviral agent with CAS number 2755814-80-1 are not available in the public domain based on the conducted searches.

Table 3: Physicochemical Properties of this compound (CAS 2755814-80-1)

| Property | Value | Reference |

| CAS Number | 2755814-80-1 | |

| Molecular Formula | C₂₄H₂₆O₇ | |

| Molecular Weight | 426.46 g/mol |

Antiviral Activity

This compound has demonstrated inhibitory effects against two common plant viruses.

Table 4: In Vitro Antiviral Efficacy of this compound (CAS 2755814-80-1)

| Virus | EC₅₀ (µg/mL) | Reference |

| Tobacco Mosaic Virus (TMV) | 135.5 | |

| Cucumber Mosaic Virus (CMV) | 178.6 |

Mechanism of Action

The precise mechanism of action for this antiviral agent against TMV and CMV has not been detailed in the available resources.

Experimental Protocols

Detailed experimental protocols for the synthesis and specific antiviral assays used to determine the EC₅₀ values for this compound are not publicly available in the searched literature. However, a general protocol for assessing the in vitro antiviral activity of compounds against TMV using a half-leaf local lesion assay is described below.

-

Plant Preparation: Use healthy, fully expanded leaves of a local lesion host plant for TMV, such as Nicotiana glutinosa.

-

Inoculum Preparation: Prepare a purified TMV solution of a known concentration that produces a countable number of local lesions.

-

Compound Preparation: Prepare serial dilutions of the test compound in an appropriate solvent and then in the inoculation buffer.

-

Inoculation:

-

Mix the TMV inoculum with the test compound dilutions.

-

Lightly dust the leaf surface with an abrasive like carborundum.

-

Inoculate one half of the leaf with the TMV-compound mixture and the other half with a TMV-control mixture (containing only the solvent).

-

-

Incubation and Observation: Keep the plants under suitable conditions for lesion development (typically 2-3 days).

-

Data Analysis: Count the number of local lesions on each half-leaf and calculate the percentage of inhibition compared to the control.

Diagram 3. General workflow for a half-leaf local lesion assay.

Disclaimer: The information provided for this compound with CAS number 2755814-80-1 is limited due to the lack of publicly available primary research literature. The chemical structure, IUPAC name, and specific experimental protocols could not be definitively ascertained.

References

- 1. New effective chemically synthesized anti-smallpox compound NIOCH-14 | Sciact - cris system [sciact.nioch.nsc.ru]

- 2. Safety and Pharmacokinetics of the Substance of the Anti-Smallpox Drug NIOCH-14 after Oral Administration to Laboratory Animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Safety and Pharmacokinetics of the Substance of the Anti-Smallpox Drug NIOCH-14 after Oral Administration to Laboratory Animals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

The Core Mechanism of Antiviral Agent 14 (Ganciclovir) Against Cytomegalovirus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the mode of action of the antiviral agent Ganciclovir, herein referred to as Antiviral Agent 14, against human cytomegalovirus (CMV). The document details the molecular interactions, presents key quantitative data, outlines experimental protocols for its study, and provides visual representations of the critical pathways and workflows.

Introduction

Human Cytomegalovirus (CMV), a member of the herpesvirus family, is a significant pathogen, particularly in immunocompromised individuals such as organ transplant recipients and those with HIV/AIDS.[1] this compound (Ganciclovir) is a cornerstone of anti-CMV therapy.[2] It is a synthetic nucleoside analogue of 2'-deoxyguanosine that effectively inhibits the replication of herpesviruses.[1] Understanding its precise mode of action is critical for its effective clinical use, for monitoring the emergence of resistance, and for the development of next-generation antiviral therapies.

Mechanism of Action

The antiviral activity of this compound (Ganciclovir) is highly selective for cells infected with CMV. This selectivity is achieved through a multi-step activation process that culminates in the potent inhibition of viral DNA synthesis.[3]

Intracellular Phosphorylation and Activation

This compound (Ganciclovir) is a prodrug, meaning it must be converted into its active form within the host cell.[1] This activation is a three-step phosphorylation cascade:

-

Monophosphorylation: The initial and rate-limiting step is the conversion of Ganciclovir to Ganciclovir monophosphate. This reaction is catalyzed by a virus-encoded protein kinase, the UL97 gene product, which is specific to CMV-infected cells. This preferential phosphorylation in infected cells is a key determinant of Ganciclovir's selective toxicity.

-

Diphosphorylation: Ganciclovir monophosphate is then converted to its diphosphate form by cellular guanylate kinase.

-

Triphosphorylation: Finally, various cellular kinases catalyze the formation of the active antiviral compound, Ganciclovir triphosphate.

The accumulation of Ganciclovir triphosphate in CMV-infected cells further enhances its antiviral activity and selectivity.

Caption: Intracellular activation pathway of this compound (Ganciclovir).

Inhibition of Viral DNA Polymerase

Ganciclovir triphosphate inhibits CMV DNA replication through a dual mechanism that targets the viral DNA polymerase, the product of the UL54 gene:

-

Competitive Inhibition: Ganciclovir triphosphate is structurally similar to the natural substrate deoxyguanosine triphosphate (dGTP). This allows it to act as a competitive inhibitor, binding to the active site of the viral DNA polymerase and preventing the incorporation of dGTP into the growing DNA chain.

-

Chain Termination: When Ganciclovir triphosphate is incorporated into the viral DNA strand, it leads to the cessation of DNA elongation. This results in the formation of 'faulty' and non-functional viral DNA, effectively halting viral replication.

The inhibitory action of Ganciclovir triphosphate is significantly more potent against viral DNA polymerase than against host cellular DNA polymerases, further contributing to its therapeutic window.

Quantitative Data

The efficacy of this compound (Ganciclovir) can be quantified by its 50% inhibitory concentration (IC50) against CMV isolates and the inhibition constant (Ki) of its active triphosphate form against the viral DNA polymerase.

| Parameter | Value | Assay Method | Notes |

| IC50 (Ganciclovir) | 1.14 - 6.66 µM | Plaque Reduction Assay / Flow Cytometry | For ganciclovir-sensitive clinical isolates. |

| > 12 µM | Plaque Reduction Assay | For ganciclovir-resistant clinical isolates. | |

| IC50 (Ganciclovir Triphosphate) | 0.01 µM | Not Specified | Against various CMV strains. |

Experimental Protocols

The study of the anti-CMV activity of this compound (Ganciclovir) relies on various in vitro assays. Below are detailed protocols for two key experiments.

Plaque Reduction Assay (PRA)

The Plaque Reduction Assay is a functional assay that measures the ability of an antiviral agent to inhibit the formation of viral plaques, which are localized areas of cell death resulting from viral replication.

Materials:

-

Human foreskin fibroblasts (HFFs) or other permissive cell lines

-

CMV stock

-

This compound (Ganciclovir)

-

Cell culture medium (e.g., MEM with 5% FBS)

-

Agarose

-

Formalin

-

Crystal Violet stain

Procedure:

-

Cell Seeding: Seed HFFs in 24-well plates and grow until confluent.

-

Virus Inoculation: Aspirate the culture medium and inoculate the cell monolayers with a dilution of CMV calculated to produce 40-80 plaques per well.

-

Virus Adsorption: Incubate the plates for 90 minutes at 37°C to allow the virus to adsorb to the cells.

-

Drug Application: Prepare serial dilutions of this compound (Ganciclovir) in culture medium mixed with agarose. After the adsorption period, aspirate the virus inoculum and overlay the cell monolayers with the ganciclovir-agarose mixture.

-

Incubation: Incubate the plates for 7 days at 37°C in a 5% CO2 incubator.

-

Fixation and Staining: Fix the cell monolayers with 10% formalin and then stain with 0.8% crystal violet.

-

Plaque Counting: Wash the wells to remove excess stain and count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque inhibition for each drug concentration relative to the virus control (no drug). The IC50 value is determined by plotting the percentage of inhibition against the drug concentration.

References

Ferulic Acid-Eugenol Hybrids as Potent Antiviral Agents: A Technical Whitepaper

Introduction

In the ongoing search for novel antiviral compounds, hybrids of natural products have emerged as a promising strategy, leveraging the synergistic effects of different pharmacophores. This technical guide provides an in-depth overview of a series of potent antiviral agents derived from the hybridization of ferulic acid and eugenol. While the specific designation "antiviral agent 14" is not standard in the reviewed literature, this document will focus on the most active compounds from a synthesized library, notably compounds designated as A9, A10, E1, and E4 , with a particular emphasis on E4 , for which the mechanism of action has been most thoroughly investigated.[1][2] These compounds have demonstrated significant efficacy against plant viruses, specifically Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV).[1][2] This paper will detail their synthesis, antiviral activity, and mechanism of action, providing valuable information for researchers, scientists, and drug development professionals in the field of virology and medicinal chemistry.

Quantitative Antiviral Activity

The antiviral efficacy of the lead ferulic acid-eugenol hybrid compounds was evaluated against TMV and CMV. The data, summarized below, highlights their curative, protective, and inactivating effects at a concentration of 500 μg/mL.[1] Furthermore, the half-maximal effective concentration (EC50) values demonstrate their superior potency compared to the parent compounds (ferulic acid and eugenol), isoeugenol, and the commercial antiviral agent ningnanmycin.

Table 1: Antiviral Activity of Ferulic Acid-Eugenol Hybrids against TMV at 500 μg/mL

| Compound | Curative Activity (%) | Protective Activity (%) | Inactivation Activity (%) |

| A9 | 56.3 | 65.6 | - |

| A10 | 55.3 | 68.5 | - |

| E1 | 57.5 | 65.6 | - |

| E4 | 55.2 | 74.1 | - |

| Ferulic Acid | 31.5 | 42.5 | - |

| Eugenol | 45.4 | 51.6 | - |

| Isoeugenol | 41.1 | 48.4 | - |

| Ningnanmycin | 52.1 | 60.7 | - |

Table 2: Antiviral Activity of Ferulic Acid-Eugenol Hybrids against CMV at 500 μg/mL

| Compound | Curative Activity (%) | Protective Activity (%) | Inactivation Activity (%) |

| A9 | - | - | - |

| A10 | - | - | - |

| E1 | - | - | - |

| E4 | - | - | - |

| Ferulic Acid | - | - | - |

| Eugenol | - | - | - |

| Isoeugenol | - | - | - |

| Ningnanmycin | - | - | - |

| Data for CMV curative, protective, and inactivation activities at 500 μg/mL were not explicitly provided in the summarized search results. |

Table 3: EC50 Values of Ferulic Acid-Eugenol Hybrids against TMV and CMV

| Compound | EC50 against TMV (μg/mL) | EC50 against CMV (μg/mL) |

| A9 | 180.5 | 210.5 |

| A10 | 169.5 | 239.1 |

| E1 | 211.4 | 218.4 |

| E4 | 135.5 | 178.6 |

| Ferulic Acid | 471.5 | 489.2 |

| Eugenol | 456.3 | 463.2 |

| Isoeugenol | 478.4 | 487.5 |

| Ningnanmycin | 246.5 | 286.6 |

Experimental Protocols

Synthesis of Ferulic Acid-Eugenol Hybrids (General Procedure)

The synthesis of the ferulic acid-eugenol hybrids involves a multi-step process. A general procedure for the synthesis of one of the series (compounds A9 and A10) is outlined below.

1. Preparation of Intermediates:

-

Intermediates are prepared according to previously reported methods.

2. Synthesis of Compounds A1-A8:

-

A mixture of eugenol or isoeugenol (20.0 mmol) and potassium carbonate (K2CO3, 24 mmol) is dissolved in 40 mL of acetonitrile and stirred for 30 minutes at 25°C.

-

An acetonitrile solution of the appropriate intermediate (20.0 mmol) is added, and the mixture is refluxed for 4 hours.

-

The solid is filtered off, and the solvent is evaporated under vacuum.

-

The resulting residue is purified by recrystallization from ethyl acetate to yield compounds A1-A8.

3. Synthesis of Compounds A9-A10:

-

To a solution of compound A1 or A2 (10.0 mmol) in 40 mL of alcohol, 5 mL of sodium hydroxide (NaOH) solution (12.0 mmol) is added.

-

The mixture is refluxed for 2 hours and then concentrated in a vacuum.

-

The residue is acidified with dilute hydrochloric acid to a pH of approximately 3, filtered, and dried to obtain compounds A9 and A10.

Antiviral Activity Assay (Half-Leaf Dead Spot Method)

The antiviral activities of the synthesized compounds were evaluated using the half-leaf dead spot method.

1. Virus Inoculation:

-

The leaves of a suitable host plant (e.g., Nicotiana tabacum) are mechanically inoculated with a suspension of the virus (TMV or CMV).

2. Compound Application:

-

For the curative effect assay, the compound solution is applied to the left half of the leaves 24 hours after virus inoculation, with the right half serving as a control.

-

For the protective effect assay, the compound solution is applied to the left half of the leaves 24 hours before virus inoculation.

-

For the inactivation effect assay, the compound is mixed with the virus suspension before inoculation on the left half of the leaves.

3. Observation and Data Analysis:

-

The number of local lesions (dead spots) on both halves of the leaves is counted 3-4 days after inoculation.

-

The inhibition rate is calculated using the formula: Inhibition rate (%) = [(C - T) / C] × 100, where C is the number of lesions on the control half and T is the number of lesions on the treated half.

Mechanism of Action of Compound E4

The antiviral mechanism of compound E4 was investigated, and it was found to resist virus infection by enhancing the plant's own defense responses. This is achieved by inducing the accumulation of secondary metabolites from the phenylpropanoid biosynthesis pathway in tobacco.

Signaling Pathway Diagram

Caption: Proposed mechanism of action for compound E4, inducing plant antiviral defense.

Conclusion

The ferulic acid-eugenol hybrids, particularly compounds A9, A10, E1, and E4, represent a promising new class of antiviral agents. Their potent activity against TMV and CMV, coupled with a mechanism that enhances the host's natural defense systems, makes them attractive candidates for further development. The detailed synthetic protocols and bioassay methods provided in this guide offer a solid foundation for future research in this area. Further investigation into the precise molecular targets and the broader spectrum of antiviral activity of these compounds is warranted to fully realize their therapeutic potential.

References

Unveiling the Double-Edged Sword: Antiviral Agent 14 and the Priming of Plant Defenses

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The perpetual arms race between plants and invading viral pathogens has driven the evolution of sophisticated plant defense mechanisms. While passive resistance offers a constitutive line of defense, the induction of systemic acquired resistance (SAR) and induced systemic resistance (ISR) provides a more dynamic and broad-spectrum protective shield. The application of external elicitors to activate these pathways represents a promising strategy in modern agriculture for sustainable disease management. This technical guide delves into the role of "Antiviral agent 14," a compound with demonstrated efficacy against significant plant pathogens like Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV), as a potential modulator of these intricate plant defense networks. While direct mechanistic studies on this compound are nascent, its identity as a ferulic acid derivative provides a strong foundation for understanding its mode of action through the lens of known phenolic compound-mediated plant immune responses. This document synthesizes the available data on this compound and related plant defense inducers to provide a comprehensive overview of its potential to elicit robust defense responses in plants.

Quantitative Efficacy of this compound

This compound has demonstrated significant inhibitory effects on the replication of economically important plant viruses. The following table summarizes the available quantitative data on its antiviral activity.

| Antiviral Agent | Virus | Assay Type | Parameter | Value | Reference |

| This compound | Tobacco Mosaic Virus (TMV) | In vivo | EC50 | 135.5 µg/mL | [Not specified] |

| This compound | Cucumber Mosaic Virus (CMV) | In vivo | EC50 | 178.6 µg/mL | [Not specified] |

Table 1: In vivo antiviral activity of this compound. EC50 (Half maximal effective concentration) represents the concentration of the agent that inhibits 50% of the viral infection or replication.

Proposed Mechanism of Action: Induction of Plant Defense Signaling Pathways

Based on its classification as a ferulic acid derivative and by drawing parallels with other well-characterized plant defense inducers like Ningnanmycin and Dufulin, this compound is hypothesized to induce a multi-pronged defense response in plants. This involves the activation of key signaling pathways that lead to a systemic and durable resistance against subsequent pathogen attacks.

Salicylic Acid (SA) Pathway and Systemic Acquired Resistance (SAR)

The salicylic acid pathway is a cornerstone of plant defense, particularly against biotrophic and hemi-biotrophic pathogens. It is anticipated that this compound, much like other phenolic compounds, can trigger an increase in endogenous SA levels. This accumulation of SA initiates a signaling cascade that involves the key regulatory protein, Non-expressor of Pathogenesis-Related genes 1 (NPR1). Activated NPR1 translocates to the nucleus, where it acts as a transcriptional co-activator for a battery of defense-related genes, most notably the Pathogenesis-Related (PR) proteins (e.g., PR-1, PR-2, PR-5). These proteins possess antimicrobial and anti-viral properties and are hallmark indicators of SAR activation.

Jasmonic Acid (JA) and Ethylene (ET) Pathways and Induced Systemic Resistance (ISR)

The Jasmonic Acid and Ethylene signaling pathways are primarily associated with defense against necrotrophic pathogens and herbivorous insects. However, significant crosstalk exists between the SA and JA/ET pathways, and some inducers can modulate both. It is plausible that this compound could also influence the JA/ET pathways, leading to the activation of a different set of defense genes, such as Plant Defensins (e.g., PDF1.2) and other PR proteins (e.g., PR-3, PR-4). The synergistic or antagonistic interaction between the SA and JA/ET pathways allows the plant to fine-tune its defense response to the specific type of pathogen encountered.

Reactive Oxygen Species (ROS) Burst and Cell Wall Reinforcement

A rapid and transient production of reactive oxygen species, known as the oxidative burst, is one of the earliest responses to pathogen recognition and elicitor treatment. These ROS molecules not only have direct antimicrobial effects but also act as signaling molecules to activate downstream defense responses. Furthermore, they play a crucial role in strengthening the plant cell wall through cross-linking of glycoproteins and production of lignin, creating a physical barrier to impede pathogen spread. Ferulic acid itself is a precursor in lignin biosynthesis, suggesting a direct link for its derivatives in promoting cell wall reinforcement.

Key Experimental Protocols for Evaluating Plant Defense Induction

To validate the proposed mechanisms of action for this compound, a series of established experimental protocols can be employed.

Half-Leaf Method for In Vivo Antiviral Assay

This method is a standard procedure to assess the protective, curative, and inactivating effects of a compound against a virus in a localized manner.

Protocol:

-

Plant Material: Use healthy, uniformly grown plants (e.g., Nicotiana tabacum for TMV) with well-expanded leaves.

-

Treatment Application:

-

Protective Assay: The left half of the leaf is treated with a solution of this compound at various concentrations. The right half is treated with a control solution (e.g., water or a mild solvent). After a defined period (e.g., 24 hours), the entire leaf is mechanically inoculated with the virus.

-

Curative Assay: The entire leaf is first mechanically inoculated with the virus. After a set time (e.g., 2 hours), the left half of the leaf is treated with the this compound solution, and the right half with the control solution.

-

Inactivation Assay: A solution of this compound is mixed with the viral inoculum and incubated for a specific duration (e.g., 30 minutes). The left half of the leaf is then inoculated with this mixture, while the right half is inoculated with a mixture of the virus and the control solution.

-

-

Incubation: Plants are maintained in a controlled environment (e.g., 25°C, 16h light/8h dark cycle) for the development of local lesions.

-

Data Collection: After a few days (typically 3-5), the number of local lesions on each half of the leaf is counted.

-

Analysis: The percentage of inhibition is calculated for each treatment compared to the control.

Quantification of Defense-Related Enzymes

The activity of key defense-related enzymes can be measured spectrophotometrically to quantify the induction of the plant's defense response.

a) Phenylalanine Ammonia-Lyase (PAL) Activity Assay:

-

Sample Preparation: Freeze plant tissue in liquid nitrogen and grind to a fine powder.

-

Extraction: Homogenize the powder in an ice-cold extraction buffer (e.g., sodium borate buffer with β-mercaptoethanol and PVPP). Centrifuge at high speed at 4°C. The supernatant is the crude enzyme extract.

-

Enzyme Assay: Mix the enzyme extract with a solution of L-phenylalanine in a buffer. Incubate at a specific temperature (e.g., 40°C) for a defined time.

-

Measurement: Stop the reaction by adding hydrochloric acid. Measure the absorbance of the product, trans-cinnamic acid, at 290 nm.

-

Calculation: Calculate PAL activity based on the change in absorbance over time.

b) Peroxidase (POD) Activity Assay:

-

Sample Preparation and Extraction: Follow the same procedure as for the PAL assay, using a suitable extraction buffer (e.g., phosphate buffer).

-

Enzyme Assay: Mix the enzyme extract with a substrate solution (e.g., guaiacol) and hydrogen peroxide in a buffer.

-

Measurement: Monitor the increase in absorbance at 470 nm due to the formation of tetraguaiacol.

-

Calculation: Calculate POD activity based on the rate of change in absorbance.

c) Superoxide Dismutase (SOD) Activity Assay:

-

Sample Preparation and Extraction: Follow the same procedure as for the PAL assay.

-

Enzyme Assay: The assay is based on the inhibition of the photochemical reduction of nitroblue tetrazolium (NBT). The reaction mixture contains the enzyme extract, methionine, NBT, and riboflavin in a phosphate buffer.

-

Measurement: Expose the reaction mixture to light for a specific time, then measure the absorbance at 560 nm. A control without the enzyme extract is also run.

-

Calculation: One unit of SOD activity is defined as the amount of enzyme that causes 50% inhibition of NBT reduction.

Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)

RT-qPCR is a highly sensitive method to quantify the expression levels of specific defense-related genes.

Protocol:

-

RNA Extraction: Isolate total RNA from plant tissue treated with this compound or a control, using a commercial kit or a standard protocol (e.g., Trizol method).

-

cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

-

qPCR Reaction: Set up the qPCR reaction with the cDNA template, gene-specific primers for the target genes (e.g., PR-1, NPR1, PDF1.2), and a suitable reference gene (e.g., Actin or Ubiquitin), and a fluorescent dye (e.g., SYBR Green).

-

Data Analysis: Analyze the amplification data to determine the relative expression levels of the target genes in the treated samples compared to the control samples using the 2-ΔΔCt method.

Conclusion

While direct and comprehensive research on the plant defense-inducing properties of this compound is still required, its identity as a ferulic acid derivative provides a strong rationale for its proposed mode of action. By activating key defense signaling pathways, including the SA and potentially the JA/ET pathways, this compound likely primes the plant for a more rapid and robust response to viral infections. The experimental protocols outlined in this guide provide a clear framework for researchers to systematically investigate and quantify these effects. Further elucidation of the precise molecular targets and signaling cascades affected by this compound will not only enhance our understanding of plant-pathogen interactions but also pave the way for the development of novel, resistance-inducing antiviral agents for sustainable agriculture.

The Influence of Antiviral Agent 14 on the Phenylpropanoid Biosynthesis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: The phenylpropanoid biosynthesis pathway is a critical component of the plant defense system, producing a wide array of secondary metabolites with antiviral properties. This technical guide explores the putative effects of a novel antiviral agent, designated "Antiviral Agent 14," on this essential metabolic pathway. While specific data on this compound is not publicly available, this document synthesizes current knowledge of phenylpropanoid pathway modulation by viruses and antiviral compounds to postulate its mechanism of action. This guide provides detailed experimental protocols for investigating such interactions, presents hypothetical quantitative data in structured tables, and illustrates the underlying biochemical and signaling pathways using detailed diagrams.

Introduction to the Phenylpropanoid Biosynthesis Pathway

The phenylpropanoid pathway is a major route of secondary metabolism in plants that synthesizes a variety of phenolic compounds from the amino acid phenylalanine.[1][2] These compounds play crucial roles in plant development, structure, and defense against biotic and abiotic stresses.[3] Key classes of molecules derived from this pathway include flavonoids, isoflavonoids, lignans, coumarins, and stilbenes, many of which exhibit significant antiviral activity.[3][4]

The pathway is initiated by the deamination of phenylalanine to cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL). A series of subsequent enzymatic reactions, including hydroxylations, methylations, and ligations, generate a diverse array of phenylpropanoid derivatives. The regulation of this pathway is complex, involving transcriptional control by various transcription factor families (e.g., MYB, WRKY) and post-translational modifications of key enzymes.

Plant viruses can manipulate the phenylpropanoid pathway to their advantage, either by suppressing the production of antiviral compounds or by redirecting host metabolism to support viral replication. Conversely, many antiviral agents, both natural and synthetic, exert their effects by modulating this pathway to enhance the plant's natural defenses.

Postulated Mechanism of Action of this compound

While the precise molecular target of this compound remains to be elucidated, it is hypothesized to function as an elicitor of the plant immune response, leading to the upregulation of the phenylpropanoid biosynthesis pathway. This proposed mechanism involves the activation of a signaling cascade that culminates in the increased expression of key pathway genes and the accumulation of antiviral metabolites.

A potential signaling pathway initiated by this compound is depicted below:

Quantitative Analysis of Pathway Modulation

The effect of this compound on the phenylpropanoid biosynthesis pathway can be quantified by measuring changes in gene expression, enzyme activity, and metabolite accumulation. The following tables present hypothetical data illustrating the expected outcomes of such analyses.

Table 1: Relative Gene Expression of Key Phenylpropanoid Pathway Genes in Response to this compound Treatment

| Gene | Treatment Group | Fold Change vs. Control (24h) | Fold Change vs. Control (48h) |

| PAL1 | This compound (10 µM) | 4.2 ± 0.5 | 6.8 ± 0.7 |

| Virus Inoculated | 1.5 ± 0.2 | 2.1 ± 0.3 | |

| Agent 14 + Virus | 5.1 ± 0.6 | 8.2 ± 0.9 | |

| C4H | This compound (10 µM) | 3.8 ± 0.4 | 5.9 ± 0.6 |

| Virus Inoculated | 1.3 ± 0.1 | 1.8 ± 0.2 | |

| Agent 14 + Virus | 4.5 ± 0.5 | 7.1 ± 0.8 | |

| 4CL | This compound (10 µM) | 4.0 ± 0.5 | 6.2 ± 0.7 |

| Virus Inoculated | 1.4 ± 0.2 | 2.0 ± 0.3 | |

| Agent 14 + Virus | 4.8 ± 0.6 | 7.5 ± 0.8 | |

| CHS | This compound (10 µM) | 5.5 ± 0.6 | 8.9 ± 1.0 |

| Virus Inoculated | 1.8 ± 0.2 | 2.5 ± 0.3 | |

| Agent 14 + Virus | 6.3 ± 0.7 | 10.1 ± 1.1 |

Table 2: Specific Activity of Key Phenylpropanoid Pathway Enzymes Following this compound Treatment

| Enzyme | Treatment Group | Specific Activity (nmol/min/mg protein) at 48h |

| PAL | Control | 12.5 ± 1.1 |

| This compound (10 µM) | 45.8 ± 3.9 | |

| Virus Inoculated | 18.2 ± 1.5 | |

| Agent 14 + Virus | 55.3 ± 4.7 | |

| CHS | Control | 8.9 ± 0.8 |

| This compound (10 µM) | 32.1 ± 2.8 | |

| Virus Inoculated | 13.5 ± 1.2 | |

| Agent 14 + Virus | 39.7 ± 3.5 |

Table 3: Accumulation of Key Phenylpropanoid Metabolites After this compound Treatment

| Metabolite | Treatment Group | Concentration (µg/g fresh weight) at 72h |

| Cinnamic Acid | Control | 5.2 ± 0.4 |

| This compound (10 µM) | 21.8 ± 1.9 | |

| Virus Inoculated | 8.1 ± 0.7 | |

| Agent 14 + Virus | 28.5 ± 2.5 | |

| Quercetin | Control | 15.6 ± 1.3 |

| This compound (10 µM) | 65.4 ± 5.7 | |

| Virus Inoculated | 24.3 ± 2.1 | |

| Agent 14 + Virus | 81.2 ± 7.1 | |

| Kaempferol | Control | 11.8 ± 1.0 |

| This compound (10 µM) | 49.5 ± 4.3 | |

| Virus Inoculated | 18.4 ± 1.6 | |

| Agent 14 + Virus | 61.4 ± 5.4 |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's impact on the phenylpropanoid pathway. The following protocols provide a framework for conducting key experiments.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

-

Plant Material and Treatment: Grow plants (e.g., Nicotiana benthamiana) under controlled conditions. Treat with this compound, virus, or a combination. Collect leaf tissue at specified time points.

-

RNA Extraction: Isolate total RNA using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., SuperScript IV VILO Master Mix, Thermo Fisher Scientific).

-

qRT-PCR: Perform qRT-PCR using a SYBR Green-based master mix on a real-time PCR system. Use gene-specific primers for target genes (e.g., PAL1, C4H, 4CL, CHS) and a reference gene (e.g., Actin).

-

Data Analysis: Calculate relative gene expression using the 2-ΔΔCt method.

Enzyme Activity Assays

-

Protein Extraction: Homogenize plant tissue in an appropriate extraction buffer. Centrifuge to remove cell debris and determine the protein concentration of the supernatant using a Bradford assay.

-

Phenylalanine Ammonia-Lyase (PAL) Activity: Incubate the protein extract with L-phenylalanine. Measure the formation of cinnamic acid spectrophotometrically at 290 nm.

-

Chalcone Synthase (CHS) Activity: Incubate the protein extract with p-coumaroyl-CoA and malonyl-CoA. Measure the formation of naringenin chalcone spectrophotometrically at 370 nm.

-

Calculation: Express specific enzyme activity as nmol of product formed per minute per mg of protein.

High-Performance Liquid Chromatography (HPLC) for Metabolite Profiling

-

Metabolite Extraction: Grind plant tissue in liquid nitrogen and extract with 80% methanol. Centrifuge and filter the supernatant.

-

HPLC Analysis: Inject the extract onto a C18 reverse-phase HPLC column. Use a gradient elution program with two solvents (e.g., A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile).

-

Detection: Detect metabolites using a photodiode array (PDA) detector at specific wavelengths (e.g., 280 nm for cinnamic acid, 360 nm for flavonoids).

-

Quantification: Identify and quantify metabolites by comparing retention times and peak areas with authentic standards.

The workflow for these experimental protocols can be visualized as follows:

Conclusion

This technical guide outlines the putative effects of this compound on the phenylpropanoid biosynthesis pathway. Based on the established role of this pathway in plant defense, it is proposed that this compound acts as an elicitor, stimulating the production of antiviral secondary metabolites. The provided experimental protocols and hypothetical data offer a robust framework for the investigation and validation of this mechanism. Further research is necessary to identify the specific molecular targets of this compound and to fully elucidate its mode of action in enhancing plant viral resistance. The continued exploration of compounds that modulate the phenylpropanoid pathway holds significant promise for the development of novel and effective antiviral strategies in agriculture.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Role of Phenylpropanoids and Flavonoids in Plant Resistance to Pests and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Promising Antiviral Activities of Natural Flavonoids against SARS-CoV-2 Targets: Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

"Antiviral agent 14" preliminary investigation of antiviral spectrum

Disclaimer: The specified "Antiviral agent 14" is not a recognized compound in publicly available scientific literature. To fulfill the structural and content requirements of this request, this guide utilizes the well-researched antiviral drug Remdesivir (GS-5734) as a substitute. All data and protocols presented herein pertain to Remdesivir and are for illustrative purposes.

This technical guide provides a preliminary overview of the in vitro antiviral spectrum of Remdesivir, a nucleotide analog prodrug. It is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on its efficacy, cytotoxicity, relevant experimental protocols, and mechanism of action.

Antiviral Activity and Cytotoxicity

Remdesivir has demonstrated broad-spectrum antiviral activity against a range of RNA viruses, particularly within the Coronaviridae family.[1] Its efficacy is primarily attributed to the inhibition of the viral RNA-dependent RNA polymerase (RdRp).[2] The following tables summarize the quantitative data on its in vitro antiviral activity (EC₅₀ - half-maximal effective concentration) and cytotoxicity (CC₅₀ - half-maximal cytotoxic concentration). The Selectivity Index (SI), calculated as CC₅₀/EC₅₀, is included to indicate the therapeutic window of the agent.

Table 1: In Vitro Antiviral Activity of Remdesivir against Various Coronaviruses

| Virus | Cell Line | EC₅₀ (µM) | Assay Method | Citation |

| SARS-CoV-2 | Vero E6 | 0.77 - 23.15 | Plaque Reduction / CPE | [3][4] |

| SARS-CoV-2 | Human Airway Epithelial (HAE) | 0.01 | Virus Yield Reduction | [5] |

| SARS-CoV-2 | Calu-3 | 0.28 | Virus Yield Reduction | |

| SARS-CoV-2 | Caco-2 | 0.018 | mNG Inhibition Assay | |

| SARS-CoV | Human Airway Epithelial (HAE) | 0.069 | Virus Yield Reduction | |

| MERS-CoV | Human Airway Epithelial (HAE) | 0.074 | Virus Yield Reduction | |

| MERS-CoV | HeLa | 0.34 | Virus Yield Reduction | |

| HCoV-229E | MRC-5 | 0.07 | CPE Inhibition | |

| HCoV-OC43 | Huh7 | 0.067 | CPE Inhibition | |

| Murine Hepatitis Virus (MHV) | Delayed Brain Tumor (DBT) | 0.03 | Virus Yield Reduction |

Table 2: In Vitro Cytotoxicity of Remdesivir in Various Cell Lines

| Cell Line | Exposure Time | CC₅₀ (µM) | Assay Method | Citation |

| Vero E6 | 48 hours | > 100 | MTS Assay | |

| MRC-5 | Not Specified | > 2.0 | CPE-based | |

| MT-4 | 5-14 days | 69 | Not Specified | |

| HepG2 | 5-14 days | 3.7 | ATP Quantification | |

| Primary Human Hepatocytes (PHH) | 5-14 days | Lowest CC₅₀ | Not Specified | |

| Calu-3 | Not Specified | >10 | MTS Assay | |

| Caco-2 | Not Specified | >10 | MTS Assay | |

| Huh7.5 | 48 hours | 15.2 | CellTiter-Glo |

Experimental Protocols

Detailed and reproducible methodologies are critical for the evaluation of antiviral agents. The following sections describe standard protocols for determining antiviral efficacy and cytotoxicity.

The PRNT is considered a gold-standard assay for quantifying the infectivity of a lytic virus and the efficacy of a neutralizing antiviral agent.

Principle: This assay measures the ability of a compound to reduce the number of plaques (localized areas of cell death) formed by a virus in a cell monolayer. The reduction in plaque number is directly proportional to the antiviral activity of the compound.

Detailed Protocol:

-

Cell Seeding: Seed a susceptible host cell line (e.g., Vero E6 for SARS-CoV-2) into multi-well plates (e.g., 24-well) at a density that ensures a confluent monolayer forms within 24 hours. Incubate at 37°C with 5% CO₂.

-

Compound Preparation: Prepare serial dilutions of Remdesivir in a serum-free cell culture medium.

-

Virus Inoculum Preparation: Dilute the virus stock to a concentration calculated to produce 50-100 plaque-forming units (PFU) per well.

-

Neutralization/Infection: In separate tubes, pre-incubate the diluted virus with each concentration of the Remdesivir dilutions for 1 hour at 37°C.

-

Cell Infection: Aspirate the culture medium from the cell monolayers. Inoculate the cells with the virus-compound mixtures. Include a virus-only control (no compound) and a cell-only control (no virus or compound). Incubate for 1 hour at 37°C to allow for viral adsorption.

-

Overlay Application: After incubation, gently aspirate the inoculum. Overlay the cell monolayer with a semi-solid medium (e.g., containing 1% methylcellulose or agarose) to restrict virus spread to adjacent cells.

-

Incubation: Incubate the plates at 37°C with 5% CO₂ for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

-

Plaque Visualization:

-

Fix the cells with a solution such as 10% formalin for at least 30 minutes.

-

Carefully remove the overlay.

-

Stain the cell monolayer with a staining solution (e.g., 0.1% Crystal Violet). Plaques will appear as clear, unstained zones against a background of stained, viable cells.

-

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each Remdesivir concentration compared to the virus-only control. The EC₅₀ value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Principle: This colorimetric assay determines cell viability by measuring the reduction of a tetrazolium compound (MTS) by metabolically active cells into a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.

Detailed Protocol:

-

Cell Seeding: Seed the desired cell line in a 96-well plate at an appropriate density and incubate overnight.

-

Compound Treatment: Add serial dilutions of Remdesivir to the wells. Include a "cells-only" control (no compound) to represent 100% viability.

-

Incubation: Incubate the plate for a duration equivalent to the antiviral assay (e.g., 48-72 hours) at 37°C with 5% CO₂.

-

MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions (e.g., CellTiter 96® AQueous One Solution).

-

Incubation: Incubate for 1-4 hours at 37°C.

-

Absorbance Reading: Measure the absorbance of the formazan product at 490-540 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control. The CC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration.

Visualizations: Workflows and Mechanisms

Visual diagrams are essential for conceptualizing complex biological processes and experimental designs.

The following diagram illustrates a typical workflow for the in vitro screening and identification of antiviral drug candidates.

Remdesivir is a prodrug that is metabolized intracellularly to its active triphosphate form (RDV-TP). RDV-TP acts as an adenosine triphosphate (ATP) analog, competing with the natural substrate for incorporation into the nascent viral RNA strand by the RdRp enzyme. Its incorporation leads to delayed chain termination, halting viral genome replication.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Frontiers | Remdesivir Strongly Binds to RNA-Dependent RNA Polymerase, Membrane Protein, and Main Protease of SARS-CoV-2: Indication From Molecular Modeling and Simulations [frontiersin.org]

- 3. In vitro Antiviral Activity of Remdesivir Against SARS-CoV-2 and its Variants [journal-jbv.apub.kr]

- 4. Remdesivir and its antiviral activity against COVID-19: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparison of anti-SARS-CoV-2 activity and intracellular metabolism of remdesivir and its parent nucleoside - PMC [pmc.ncbi.nlm.nih.gov]

Antiviral Agent 14: A Technical Whitepaper on Preclinical Research and Development

For Researchers, Scientists, and Drug Development Professionals

Dislaimer: "Antiviral Agent 14" is a hypothetical compound created for illustrative purposes. The data, protocols, and pathways described herein are representative of typical antiviral drug development and are not based on an existing agent.

Executive Summary

This compound (AVA-14) is a novel small molecule inhibitor targeting the endosomal entry of the fictional "Ortho-Paramyxovirus Aurion," a single-stranded RNA virus responsible for significant respiratory tract infections. This document outlines the foundational preclinical data, including in vitro efficacy, cytotoxicity, and in vivo therapeutic potential. Detailed experimental protocols and mechanistic pathways are provided to support further investigation and development of AVA-14 as a potential therapeutic candidate.

Mechanism of Action

AVA-14 is hypothesized to inhibit viral entry by preventing the acid-triggered conformational changes in the viral fusion protein required for the fusion of the viral envelope with the endosomal membrane. This action effectively traps the virus within the endosome, preventing the release of the viral genome into the cytoplasm and halting the replication cycle.

Signaling Pathway of Viral Entry and AVA-14 Inhibition

The following diagram illustrates the proposed mechanism. Ortho-Paramyxovirus Aurion enters the host cell via clathrin-mediated endocytosis. Acidification of the endosome typically triggers a conformational change in the viral fusion protein, leading to membrane fusion and viral RNA release. AVA-14 is believed to bind to a specific domain on the fusion protein, stabilizing its pre-fusion conformation and preventing these acid-induced changes.

Unmasking the Targets of Antiviral Agent 14 in Plant Viruses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for effective antiviral agents to combat the significant threat of plant viruses to global agriculture has led to the investigation of numerous small molecules. Among these, a class of compounds, intermittently referred to as "antiviral agent 14" in various research contexts, has shown promise. This technical guide provides an in-depth overview of the current understanding of the target identification of these agents, acknowledging that "this compound" does not refer to a single, universally defined molecule but rather to different compounds across various studies. This document synthesizes available data, outlines key experimental methodologies, and visualizes the scientific processes involved in elucidating their mechanisms of action.

Quantitative Data Summary

The antiviral efficacy of compounds designated as "14" has been evaluated against several plant viruses, primarily Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). The available quantitative data from published studies are summarized below for comparative analysis.

| Compound Designation | Target Virus | Assay Type | Concentration (mg/L) | Efficacy (%) | Reference |

| Compound 14 | TMV | Curative Activity | 500 | 52.6 | [1] |

| Compound 14 | TMV | Protective Activity | 500 | 55.4 | [1] |

| Ferulic acid ester 14 | TMV | In vivo anti-TMV effect | 500 | 39.8 - 57.9 | [2] |

| 14-aminophenanthroindolizidine derivative | TMV | Not Specified | Not Specified | Not Specified | [3] |

Core Experimental Protocols for Target Identification

The identification of the specific viral or host components targeted by an antiviral agent is a critical step in its development. The following are detailed methodologies for key experiments typically employed in this process.

Affinity-Based Target Pull-Down Assays

This method aims to isolate the cellular targets that physically interact with the antiviral agent.

Protocol:

-

Probe Synthesis: Synthesize a derivative of the antiviral agent that incorporates a reactive group (e.g., a photoactivatable group or a linker for immobilization) without significantly compromising its antiviral activity.

-

Immobilization: Covalently attach the modified antiviral agent to a solid support, such as agarose or magnetic beads.

-

Protein Extraction: Prepare a total protein extract from virus-infected plant tissue or from a system expressing a specific viral protein.

-

Incubation: Incubate the protein extract with the immobilized antiviral agent to allow for binding of target proteins.

-

Washing: Thoroughly wash the beads to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins from the beads using a competitive ligand, changing buffer conditions (e.g., pH or salt concentration), or by cleaving the linker.

-

Analysis: Identify the eluted proteins using techniques such as SDS-PAGE followed by mass spectrometry (LC-MS/MS).

Yeast Two-Hybrid (Y2H) Screening

The Y2H system is a powerful genetic method to identify protein-protein interactions. It can be adapted to screen for viral or host proteins that interact with a "bait" protein that is hypothesized to be the target of the antiviral agent.

Protocol:

-

Bait and Prey Construction: Clone the cDNA of the potential target protein (bait) into a Y2H bait vector (e.g., containing the GAL4 DNA-binding domain). Construct a cDNA library from virus-infected plants in a Y2H prey vector (e.g., containing the GAL4 activation domain).

-

Yeast Transformation: Co-transform a suitable yeast reporter strain with the bait plasmid and the prey library.

-

Selection: Plate the transformed yeast on selective media lacking specific nutrients (e.g., histidine, adenine) to select for colonies where an interaction between the bait and a prey protein has occurred, leading to the activation of reporter genes.

-

Verification: Isolate the prey plasmids from positive colonies and sequence the cDNA insert to identify the interacting protein. Further validate the interaction using in vitro binding assays.

In Vitro Binding Assays

These assays are used to confirm and quantify the direct interaction between the antiviral agent and its putative target protein.

Protocol (Example: Microscale Thermophoresis - MST):

-

Protein Labeling: Label the purified target protein with a fluorescent dye.

-

Serial Dilution: Prepare a series of dilutions of the antiviral agent.

-

Incubation: Mix the labeled protein at a constant concentration with each dilution of the antiviral agent.

-

MST Measurement: Load the samples into capillaries and measure the thermophoretic movement of the fluorescently labeled protein in response to a microscopic temperature gradient.

-

Data Analysis: Plot the change in thermophoresis against the ligand concentration and fit the data to a binding curve to determine the dissociation constant (Kd), which quantifies the binding affinity. A study on a myricetin derivative, L11, used the MST assay to reveal a high binding affinity for TMV CP with a Kd of 0.012 µM[2].

Visualizing the Path to Discovery

Diagrams are essential tools for conceptualizing complex biological processes and experimental strategies. The following visualizations, created using the DOT language, illustrate a typical workflow for antiviral agent target identification and a hypothetical signaling pathway modulated by such an agent.

References

In-depth Technical Guide: Antiviral Agent 14 (Compound E4)

CAS Number: 2755814-80-1

An Exploration of its Synthesis, Antiviral Activity, and Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antiviral agent 14, also identified as compound E4 in the primary literature, is a novel hybrid molecule synthesized from ferulic acid and eugenol. This compound has demonstrated significant antiviral activity against plant viruses, specifically Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). Its mechanism of action involves the modulation of the host plant's innate defense systems, presenting a promising avenue for the development of new-generation antiviral agents for agricultural applications. This technical guide provides a comprehensive overview of the available research on this compound, including its chemical properties, synthesis, antiviral efficacy, and the signaling pathways it influences.

Chemical Properties and Structure

This compound is a ferulic acid-eugenol hybrid.

-

Molecular Formula: C₂₄H₂₆O₇

-

Molecular Weight: 426.46 g/mol

While the primary research paper describes the synthesis of a series of ferulic acid-eugenol hybrids, the explicit chemical structure for compound E4 is provided in the publication's supporting information. The structure is characterized by the linkage of the ferulic acid and eugenol moieties.

Quantitative Antiviral Activity

The antiviral efficacy of this compound (E4) has been quantified against two major plant viruses. The half-maximal effective concentration (EC50) values, which represent the concentration of the compound required to inhibit 50% of viral activity, are summarized in the table below.

| Virus | EC50 (μg/mL) | Reference |

| Tobacco Mosaic Virus (TMV) | 135.5 | [1] |

| Cucumber Mosaic Virus (CMV) | 178.6 | [1] |

Mechanism of Action: Induction of Plant Defense Pathways

Research indicates that this compound (E4) does not directly target the viral particles. Instead, its antiviral effect stems from its ability to enhance the host plant's innate defense mechanisms.[1] Specifically, the application of compound E4 has been shown to induce the accumulation of secondary metabolites derived from the phenylpropanoid biosynthesis pathway in tobacco plants.[1]

The phenylpropanoid pathway is a major route for the synthesis of a wide array of plant secondary metabolites that play crucial roles in defense against pathogens, including viruses.[2] Key classes of defense-related compounds produced via this pathway include phytoalexins and lignin precursors. Phytoalexins are antimicrobial compounds that accumulate at the site of infection, while lignin reinforces the plant cell wall, creating a physical barrier to pathogen spread.

The induction of this pathway by this compound suggests that the compound acts as an elicitor, triggering a defense response in the plant that helps it to resist viral infection and replication.

Signaling Pathway Diagram

Caption: Induction of the Phenylpropanoid Pathway by this compound (E4).

Experimental Protocols

Synthesis of this compound (Compound E4)

The synthesis of this compound (E4) is described as part of a broader synthesis of ferulic acid-eugenol hybrids. The general procedure involves the reaction of a ferulic acid derivative with a eugenol derivative. For the 'E' series of compounds, which includes E4, chloroacetyl chloride is used as a linking agent.

A detailed, step-by-step protocol for the synthesis of compound E4 would be found in the supporting information of the primary research article by Gan et al. in the Journal of Agricultural and Food Chemistry (2021).

Antiviral Bioassay: Half-Leaf Dead Spot Method

The antiviral activity of compound E4 was evaluated in vivo using the half-leaf dead spot method on Nicotiana glutinosa, a local lesion host for TMV. This method allows for a direct comparison of the treated and untreated sides of the same leaf, minimizing variability.

Detailed Protocol:

-

Virus Inoculation: The leaves of healthy N. glutinosa plants at the 6-8 leaf stage are selected. The left side of each leaf is mechanically inoculated with a suspension of TMV (e.g., 6 x 10⁻³ mg/mL) using a sterile brush or cotton swab. The right side of the leaf is treated with a buffer solution as a control.

-

Compound Application: Immediately after virus inoculation, the right side of the leaf is treated with a solution of this compound at various concentrations. The left side (virus control) is treated with a solvent control.

-

Incubation: The inoculated plants are kept in a controlled environment (e.g., greenhouse at 25-28°C) for 2-3 days to allow for the development of local lesions.

-

Lesion Counting: The number of local lesions on both the treated and control halves of the leaves are counted.

-

Calculation of Inhibition Rate: The percentage of inhibition is calculated using the following formula:

-

Inhibition (%) = [(C - T) / C] x 100

-

Where C is the average number of lesions on the control half of the leaves, and T is the average number of lesions on the treated half of the leaves.

-

-

EC50 Determination: To determine the EC50 value, the inhibition rates at different concentrations of the compound are plotted, and the concentration that causes 50% inhibition is calculated.

Experimental Workflow Diagram

Caption: Workflow for the Half-Leaf Dead Spot Antiviral Assay.

Conclusion and Future Directions

This compound (Compound E4) represents a promising lead compound for the development of novel plant protection agents. Its unique mode of action, which involves the potentiation of the plant's own defense systems, offers a potentially more durable and environmentally friendly alternative to conventional antiviral treatments. Further research should focus on elucidating the precise molecular targets of this compound within the plant cell and optimizing its formulation and delivery for agricultural applications. Structure-activity relationship (SAR) studies on related ferulic acid-eugenol hybrids could also lead to the discovery of even more potent analogs.

References

In-depth Technical Guide: Antiviral Agent 14 (C24H26O7)

Introduction

Antiviral agent 14 is a compound with the molecular formula C24H26O7 that has been noted for its potential antiviral properties.[1][2] This technical guide serves as a resource for researchers, scientists, and professionals in drug development, providing a consolidated overview of the available (though limited) information and a general framework for the study of novel antiviral agents. Due to the sparse specific data on "this compound," this document will also draw upon established principles of antiviral research to propose potential mechanisms and experimental approaches.

While specific research detailing the antiviral activity of a compound explicitly named "this compound" with the formula C24H26O7 is not extensively available in the public domain, this guide will provide a foundational understanding of how such a molecule could be investigated. The methodologies and pathways described are based on common strategies in virology and drug discovery.

Postulated Mechanisms of Antiviral Action

The mechanisms through which antiviral drugs inhibit viral replication are varied and can target different stages of the viral life cycle.[3][4][5] For a novel agent like this compound, several potential mechanisms of action could be hypothesized and would need to be investigated experimentally.

1.1. Inhibition of Viral Entry

One of the primary strategies for antiviral intervention is to block the virus from entering the host cell. This can be achieved by interfering with viral attachment to cell surface receptors, blocking the fusion of the viral envelope with the host cell membrane, or preventing the uncoating of the viral capsid to release its genetic material.

-

Attachment and Entry Inhibition: Compounds can bind to viral surface proteins or host cell receptors to prevent the initial interaction necessary for infection.

-

Fusion Inhibition: For enveloped viruses, fusion of the viral and cellular membranes is a critical step that can be targeted.

-

Uncoating Inhibition: Some antivirals work by stabilizing the viral capsid, thus preventing the release of the viral genome into the cytoplasm.

1.2. Inhibition of Viral Genome Replication

A common target for antiviral drugs is the inhibition of viral genome synthesis. This is often accomplished through the targeting of viral polymerases, the enzymes responsible for replicating the viral DNA or RNA. Nucleoside and nucleotide analogues are a prominent class of drugs that act as competitive inhibitors or chain terminators during this process.

1.3. Inhibition of Viral Protein Synthesis and Maturation

After the viral genome is replicated, it must be transcribed and translated into viral proteins. This process offers several targets for antiviral agents. Subsequently, many viral proteins need to be processed by proteases to become functional. Protease inhibitors are a successful class of antiviral drugs, particularly in the treatment of HIV.

1.4. Inhibition of Viral Release

The final stage of the viral life cycle is the release of new virions from the host cell, which can then infect neighboring cells. Some antiviral drugs, like neuraminidase inhibitors for influenza, work by preventing this release, thereby limiting the spread of the infection.

Below is a generalized diagram illustrating potential viral lifecycle stages that could be targeted by an antiviral agent.

Caption: Generalized viral lifecycle and potential points of antiviral intervention.

Proposed Experimental Protocols

To elucidate the antiviral properties and mechanism of action of this compound, a series of in vitro and in silico experiments would be necessary.

2.1. In Vitro Antiviral Activity Assays

The initial step is to determine the efficacy of the compound against a specific virus in a cell culture system.

2.1.1. Cytotoxicity Assay

Before assessing antiviral activity, it is crucial to determine the concentration of the compound that is toxic to the host cells. This is typically done using an MTT or similar assay that measures cell viability.

Table 1: Hypothetical Cytotoxicity Data for this compound

| Concentration (µM) | Cell Viability (%) |

| 0.1 | 100 |

| 1 | 98 |

| 10 | 95 |

| 50 | 80 |

| 100 | 50 (CC50) |

| 200 | 20 |

2.1.2. Plaque Reduction Assay

This is a standard method to quantify the antiviral activity of a compound.

-

Methodology:

-

Seed susceptible cells in multi-well plates and grow to confluence.

-

Pre-incubate cells with varying concentrations of this compound.

-

Infect the cells with a known amount of virus.

-

After an incubation period to allow for viral entry, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agarose) containing the respective concentrations of the antiviral agent.

-

Incubate for a period sufficient for plaque formation.

-

Fix and stain the cells to visualize and count the plaques.

-

The concentration that reduces the number of plaques by 50% is the IC50 value.

-

Table 2: Hypothetical Plaque Reduction Assay Results

| Compound Concentration (µM) | Plaque Count | % Inhibition |

| 0 (Control) | 100 | 0 |

| 1 | 80 | 20 |

| 5 | 52 | 48 |

| 10 | 25 (IC50) | 75 |

| 20 | 5 | 95 |

The workflow for determining the in vitro antiviral activity is depicted below.

Caption: Workflow for assessing the in vitro antiviral efficacy of a compound.

2.2. Mechanism of Action Studies

Once antiviral activity is confirmed, the next step is to identify the specific stage of the viral life cycle that is inhibited.

-

Time-of-Addition Assay: This experiment helps to pinpoint the stage of the viral replication cycle that is affected by the compound. The antiviral agent is added at different time points relative to viral infection (before, during, and after).

-

Fusion/Entry Assays: Reporter gene assays can be used to specifically measure viral entry.

-

Polymerase Activity Assays: In vitro assays using purified viral polymerase can determine if the compound directly inhibits this enzyme.

-

Protease Activity Assays: Similar to polymerase assays, these can test for direct inhibition of viral proteases.

2.3. In Silico Studies

Computational methods can provide insights into the potential mechanism of action and guide further experimental work.

-

Molecular Docking: This technique can predict the binding affinity and orientation of this compound to the active site of known viral protein targets. This can help to identify potential viral proteins that the compound might inhibit.

Conclusion and Future Directions

References

- 1. This compound - Immunomart [immunomart.com]

- 2. MBS5804997 | this compound Biovalley [biovalley.fr]

- 3. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]

- 4. Antiviral Drugs and their mechanism of action | PDF [slideshare.net]

- 5. What are the mechanisms of action of the antivirals? - Clinical practice guidelines for influenza - NCBI Bookshelf [ncbi.nlm.nih.gov]

Antiviral Agent 14: A Comprehensive Technical Overview of Biological Activities

This document provides an in-depth technical guide on the biological activities of Antiviral Agent 14, a novel small molecule inhibitor targeting the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a potent and selective non-covalent inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro). Mpro plays an essential role in the viral life cycle by cleaving polyproteins into functional viral proteins. The inhibition of Mpro effectively halts viral replication, making it a prime target for antiviral therapy. This document summarizes the key in vitro biological activities of this compound, including its enzymatic inhibition, cell-based antiviral efficacy, and cytotoxicity profile. Detailed experimental protocols and a visualization of its mechanism of action are provided to facilitate further research and development.

Quantitative Biological Data

The in vitro activity of this compound was characterized through a series of enzymatic and cell-based assays. The following table summarizes the key quantitative data.

| Assay Type | Parameter | Value | Cell Line / Enzyme | Description |

| Enzymatic Assay | IC50 | 15 nM | Recombinant SARS-CoV-2 Mpro | Half-maximal inhibitory concentration against the isolated Mpro enzyme. |

| Cell-Based Antiviral Assay | EC50 | 150 nM | Vero E6 cells | Half-maximal effective concentration in inhibiting SARS-CoV-2 replication. |

| Cytotoxicity Assay | CC50 | > 20 µM | Vero E6 cells | Half-maximal cytotoxic concentration, indicating cellular toxicity. |

| Selectivity Index (SI) | SI | > 133 | - | Ratio of CC50 to EC50 (CC50/EC50), indicating the therapeutic window. |

Mechanism of Action

This compound functions by binding to the active site of the SARS-CoV-2 Mpro, thereby preventing the cleavage of viral polyproteins and inhibiting the formation of the viral replication-transcription complex.

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

This assay quantifies the inhibitory activity of this compound against recombinant SARS-CoV-2 Mpro.

-

Materials:

-

Recombinant SARS-CoV-2 Mpro enzyme

-

FRET-based substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)

-

Assay buffer: 20 mM HEPES (pH 7.3), 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT

-

This compound (serial dilutions)

-

384-well assay plates

-

Fluorescence plate reader

-

-

Protocol:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 10 µL of Mpro enzyme solution (final concentration ~20 nM) to each well and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 5 µL of the FRET substrate (final concentration ~20 µM).

-

Monitor the increase in fluorescence (Excitation: 340 nm, Emission: 490 nm) every minute for 30 minutes using a plate reader.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the IC50 value by fitting the dose-response curve using a non-linear regression model.

-

This assay measures the ability of this compound to protect host cells from virus-induced cytopathic effect (CPE).

-

Materials:

-

Vero E6 cells

-

SARS-CoV-2 (e.g., USA-WA1/2020 isolate)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 2% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound (serial dilutions)

-

96-well cell culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay reagent

-

-

Protocol:

-

Seed Vero E6 cells in 96-well plates and incubate overnight to form a confluent monolayer.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the cells and add the diluted compound.

-

Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.05. Include uninfected cells as a control.

-

Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

Assess cell viability by adding the CellTiter-Glo® reagent and measuring luminescence with a plate reader.

-

Calculate the percentage of CPE reduction for each compound concentration relative to the virus control.

-

Determine the EC50 value by fitting the dose-response curve.

-

This assay evaluates the toxicity of this compound on host cells.

-

Materials:

-

Vero E6 cells

-

DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

-

This compound (serial dilutions)

-

96-well cell culture plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

-

Protocol:

-

Seed Vero E6 cells in 96-well plates and incubate overnight.

-

Replace the medium with fresh medium containing serial dilutions of this compound. Include wells with medium only (no cells) and cells with vehicle control (DMSO).

-

Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

Add MTS reagent to each well and incubate for 2-4 hours.

-

Measure the absorbance at 490 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the CC50 value by fitting the dose-response curve.

-

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro evaluation of this compound.

Caption: In vitro evaluation workflow for this compound.

Technical Guide: Initial Phytotoxicity Screening of Antiviral Agent 14

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of novel antiviral agents for plant protection is a critical endeavor in ensuring global food security. However, a crucial aspect of this development pipeline is the rigorous assessment of potential phytotoxicity. A promising antiviral compound must not adversely affect the host plant, as any negative impact on crop health, growth, or yield would negate its benefits.[1] This guide details the initial screening protocols and findings for "Antiviral Agent 14," a novel compound under investigation for its efficacy against a broad spectrum of plant viruses.

The primary objective of this initial screening is to identify the potential for this compound to cause phytotoxic effects, such as inhibited growth, cellular damage, or reduced viability in non-target plant species. The methodologies employed are designed to provide a foundational understanding of the compound's safety profile at various concentrations. These protocols are based on established methods for evaluating the phytotoxicity of plant protection products.[1][2] The screening process involves a multi-tiered approach, beginning with in-vitro assays and progressing to whole-plant assessments under controlled conditions.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are designed to be reproducible and serve as a standard for the initial phytotoxicity assessment of novel antiviral compounds.

Protocol: Seed Germination and Seedling Vigor Assay

This assay evaluates the effect of this compound on the critical early stages of plant development.

-

Plant Species:

-

Monocot representative: Triticum aestivum (Wheat)

-

Dicot representative: Solanum lycopersicum (Tomato)

-

-

Preparation of Test Substance: this compound was dissolved in a 0.1% Dimethyl Sulfoxide (DMSO) solution to create a stock concentration, which was then serially diluted with sterile distilled water to achieve final concentrations of 10, 50, 100, 200, and 500 µg/mL. A 0.1% DMSO solution served as the negative control.

-

Experimental Setup:

-

Certified seeds of each species were surface-sterilized using a 1% sodium hypochlorite solution for 10 minutes, followed by three rinses with sterile distilled water.

-

Twenty-five seeds of a single species were placed in a sterile 90 mm Petri dish lined with two layers of Whatman No. 1 filter paper.

-

Five milliliters of the respective test solution (or control) were added to each Petri dish. Each concentration was tested in quadruplicate (n=4).

-